molecular formula C16H16N2O3 B8679235 Ethyl 4-(3-aminobenzamido)benzoate CAS No. 85459-63-8

Ethyl 4-(3-aminobenzamido)benzoate

Cat. No.: B8679235
CAS No.: 85459-63-8
M. Wt: 284.31 g/mol
InChI Key: SASAVAWCPGGUNX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminobenzamido)benzoate is a benzoate ester derivative featuring a 3-aminobenzamido substituent at the 4-position of the aromatic ring. This compound is structurally related to intermediates used in antitumor agent synthesis, suggesting possible pharmacological relevance .

Properties

CAS No.

85459-63-8

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 4-[(3-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2,17H2,1H3,(H,18,19)

InChI Key

SASAVAWCPGGUNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional group impacts among Ethyl 4-(3-aminobenzamido)benzoate and its analogs:

Compound Name Substituent/Functional Group Key Properties/Applications References
This compound 3-aminobenzamido at 4-position Potential antitumor activity via DNA interaction (inferred); hydrogen-bonding capacity
Ethyl 4-amino-3-methylbenzoate 4-amino, 3-methyl Intermediate for distamycin-derived antitumor agents; crystalline structure stabilized by N–H⋯O hydrogen bonds
SABA1 (Ethyl 4-sulfonamidobenzamido) Sulfonamidobenzamide core Antibacterial activity (MIC 0.45–0.9 mM against E. coli); sulfonamide group enhances electronegativity
Ethyl 4-(dimethylamino)benzoate Dimethylamino group High reactivity as a co-initiator in resin polymers; superior degree of conversion vs. methacrylate analogs
Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate (I-6230) Pyridazinyl substituent Likely modulates pharmacokinetics via heterocyclic interactions; applications uncharacterized in evidence

Physical and Chemical Properties

  • Solubility: Ethyl 4-aminobenzoate derivatives are typically soluble in polar solvents (e.g., methanol, ethanol) but exhibit poor solubility in non-polar media . The 3-aminobenzamido group may further reduce solubility due to increased hydrogen bonding.
  • Crystallinity: Ethyl 4-amino-3-methylbenzoate forms dimers via N–H⋯N and N–H⋯O hydrogen bonds, stabilizing its crystalline structure . Similar packing behavior is expected for the target compound.

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